4-(4-methylpiperazin-1-yl)benzoyl Chloride
Overview
Description
4-(4-Methylpiperazin-1-yl)benzoyl chloride is an organic compound with the molecular formula C12H15ClN2O. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-(4-methylpiperazin-1-yl) group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
A structurally similar compound, 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride, is known to be an intermediate in the synthesis of gleevec , a tyrosine kinase inhibitor highly specific for BCR-ABL, the enzyme associated with chronic myelogenous leukemia (CML) and certain forms of acute lymphoblastic leukemia (ALL) .
Biochemical Pathways
If it acts similarly to gleevec, it could potentially affect pathways involving the bcr-abl enzyme, which plays a crucial role in the development of certain types of leukemia .
Result of Action
If it acts similarly to gleevec, it could potentially inhibit the activity of the bcr-abl enzyme, thereby affecting the progression of certain types of leukemia .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 4-(4-methylpiperazin-1-yl)benzoyl Chloride are not well-documented in the literature. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is plausible that there could be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that this compound could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is plausible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)benzoyl chloride typically involves the reaction of 4-(4-methylpiperazin-1-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid derivative is converted into the corresponding benzoyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under controlled temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.
Hydrolysis Product: The major product of hydrolysis is 4-(4-methylpiperazin-1-yl)benzoic acid.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride: This compound has a similar structure but with a methyl group attached to the piperazine ring.
4-(4-Methylpiperazin-1-yl)benzoic acid: This is the hydrolysis product of 4-(4-methylpiperazin-1-yl)benzoyl chloride
Uniqueness
This compound is unique due to its specific reactivity as an acylating agent, which makes it valuable in the synthesis of various organic compounds.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-14-6-8-15(9-7-14)11-4-2-10(3-5-11)12(13)16/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHFMFPTVRJESL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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